molecular formula C14H13FN2O2S B6539941 N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060307-31-4

N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539941
CAS No.: 1060307-31-4
M. Wt: 292.33 g/mol
InChI Key: CTBVOVOUUMQBNO-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a 2-fluorophenyl group and a thiophen-3-yl ethyl moiety linked via an ethanediamide (oxamide) backbone. The compound’s structure combines aromatic fluorination and heterocyclic thiophene elements, which are common in pharmaceuticals and agrochemicals due to their electronic and steric effects.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-11-3-1-2-4-12(11)17-14(19)13(18)16-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBVOVOUUMQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-fluoroaniline with an appropriate acyl chloride or anhydride under basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions could occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often explored as ligands in catalytic systems.

    Materials Science: The compound could be investigated for its electronic properties, potentially contributing to the development of organic semiconductors.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biological Probes: It could be used as a probe to study biological pathways involving fluorophenyl and thiophene-containing molecules.

Industry

    Polymer Science: The compound might be used in the synthesis of polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and thiophene groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Aromatic Derivatives

Ortho-Fluorophenyl Substituents

The 2-fluorophenyl group in the target compound is structurally analogous to fluorinated opioid derivatives like N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide (Ocfentanil) . In such analogs, ortho-fluorination enhances metabolic stability and receptor binding affinity by reducing oxidative metabolism and introducing steric hindrance. However, unlike Ocfentanil’s piperidine-acetamide framework, the ethanediamide backbone in the target compound may alter pharmacokinetic properties, such as reduced blood-brain barrier permeability.

Para-Fluorophenyl Analogs

Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () highlight the impact of para-fluorination. Para-substitution often improves solubility and bioavailability compared to ortho-fluorination but may reduce binding specificity in certain receptor systems.

Thiophene-Containing Analogs

The thiophen-3-yl ethyl group in the target compound shares similarities with N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (). Thiophene’s electron-rich aromatic system facilitates π-π stacking in receptor interactions, as seen in dopamine D3 ligands . However, the ethanediamide linkage in the target compound replaces the benzamide-piperazine scaffold, likely reducing basicity and altering charge distribution.

Ethanediamide Backbone vs. Other Amides

Ethanediamide derivatives are less common than monoamides (e.g., phthalimides in ) or tertiary amides (e.g., fentanyl analogs in ).

Physicochemical and Pharmacological Implications

Key Properties Comparison

Property Target Compound Ocfentanil Thiophene-Benzamide
Molecular Weight ~318 g/mol 426 g/mol ~550 g/mol
LogP (Estimated) ~2.8 ~3.5 ~4.2
Aromatic Substituents 2-Fluorophenyl, Thiophene 2-Fluorophenyl, Phenethyl Thiophene, Dichlorophenyl
Backbone Ethanediamide Acetamide-Piperidine Benzamide-Piperazine
Notes :
  • LogP : The target compound’s lower LogP compared to Ocfentanil suggests improved aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Fluorination at the ortho position may reduce CYP450-mediated metabolism, as observed in fentanyl analogs .

Therapeutic Potential

While fentanyl analogs () target opioid receptors, the thiophene-fluorophenyl combination in the target compound may align with CNS applications, such as serotonin or dopamine receptor modulation . However, the ethanediamide backbone lacks the basic nitrogen required for opioid receptor binding, suggesting divergent mechanisms.

Biological Activity

N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanism of action, and biological activity, supported by relevant research findings and data tables.

Compound Overview

Chemical Structure and Properties
this compound features a fluorophenyl group and a thiophene ring, which are critical for its biological interactions. The compound's IUPAC name reflects its structural components, and its molecular formula is C14H13FN2O2SC_{14}H_{13}FN_2O_2S.

Synthesis
The synthesis of this compound typically involves the formation of an amide bond through the reaction of 2-fluoroaniline with an appropriate acyl chloride under basic conditions, followed by the introduction of the thiophene ring via cross-coupling reactions such as Suzuki or Stille coupling.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity and metabolic stability, while the thiophene moiety could influence the compound's electronic properties, impacting its biological efficacy.

In Vitro Studies

Recent studies have explored the inhibitory effects of similar compounds on various enzymes. For instance, compounds structurally related to this compound have been evaluated for their anti-urease activity. The inhibitory concentration (IC50) values for these compounds were found to range significantly, indicating varying degrees of potency against urease enzymes:

CompoundIC50 (µM)Reference
Thiourea4.7455 ± 0.0545
Compound A0.0019 ± 0.0011
Compound B0.0532 ± 0.9951

These results suggest that modifications in the chemical structure can lead to enhanced biological activity.

Case Studies

  • Urease Inhibition : In a study assessing enzyme inhibition, several derivatives exhibited superior urease inhibitory activity compared to standard thiourea, with some compounds achieving IC50 values significantly lower than that of thiourea . Such findings highlight the potential therapeutic applications of these derivatives in treating conditions associated with urease activity.
  • Molecular Docking Studies : Computational studies including molecular docking simulations have indicated favorable binding interactions between this compound and target enzymes, suggesting that the compound could serve as a lead candidate for drug development aimed at specific enzymatic pathways .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the viability of any new drug candidate. Preliminary assessments indicate that compounds similar to this compound possess favorable ADMET properties:

  • Human Intestinal Absorption (HIA) : High likelihood of positive absorption.
  • Blood-Brain Barrier (BBB) : Compounds show potential for effective CNS penetration.
  • P-Glycoprotein Substrate : Indications suggest they may act as effective inhibitors .

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